molecular formula C12H21NO3 B11174327 methyl N-(3-cyclohexylpropanoyl)glycinate

methyl N-(3-cyclohexylpropanoyl)glycinate

Cat. No.: B11174327
M. Wt: 227.30 g/mol
InChI Key: SKFXXZKCYGZEQB-UHFFFAOYSA-N
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Description

Methyl N-(3-cyclohexylpropanoyl)glycinate is an organic compound that belongs to the class of glycinates It is a derivative of glycine, an amino acid, and is characterized by the presence of a cyclohexylpropanoyl group attached to the nitrogen atom of the glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-cyclohexylpropanoyl)glycinate typically involves the acylation of methyl glycinate with 3-cyclohexylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This approach minimizes the formation of by-products and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-cyclohexylpropanoyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(3-cyclohexylpropanoyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(3-cyclohexylpropanoyl)glycinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in the conformation of the target molecule, affecting its function. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(3-cyclohexylpropanoyl)glycinate is unique due to the presence of the cyclohexylpropanoyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

methyl 2-(3-cyclohexylpropanoylamino)acetate

InChI

InChI=1S/C12H21NO3/c1-16-12(15)9-13-11(14)8-7-10-5-3-2-4-6-10/h10H,2-9H2,1H3,(H,13,14)

InChI Key

SKFXXZKCYGZEQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCC1CCCCC1

Origin of Product

United States

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